![molecular formula C11H8N2O2 B2948165 3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile CAS No. 72601-53-7](/img/structure/B2948165.png)
3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile
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Overview
Description
“3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 72601-53-7 . It has a molecular weight of 200.2 and its molecular formula is C11H8N2O2 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile” is 1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile” is a solid at room temperature . It has a predicted melting point of 181.01° C and a predicted boiling point of 483.6° C at 760 mmHg . The compound has a predicted density of 1.4 g/cm3 and a refractive index of n20D 1.62 .Scientific Research Applications
Anticonvulsant Research
The compound has been used in the search for new anticonvulsants . A focused series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties were discovered . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound . The most plausible mechanism of action involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Pain Management
The compound has also shown effectiveness in pain models . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Monoclonal Antibody Production
The compound has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Cell Growth Suppression
The compound has been observed to suppress cell growth, which could have implications in various fields of biological research .
Glycosylation Control
The compound has been found to suppress the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, it might also be used to control the level of the galactosylation for the N-linked glycans .
Drug Development
The compound has been used in the development of anti-tuberculosis therapeutic compounds . Further structural optimization of its derivatives could lead to improved production and quality control of monoclonal antibodies .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound contains a pyrrolidine-2,5-dione ring , which may interact with its targets and induce changes. The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Compounds with similar structures have been shown to enhance cell-specific productivity , suggesting that this compound may also influence cellular biochemical pathways. More research is needed to elucidate the specific pathways and their downstream effects.
Result of Action
As a biochemical used in proteomics research , it’s likely that the compound has some effect on protein structures or functions, but specific effects are yet to be determined.
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(13)15/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTMDICSVDXPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876652 |
Source
|
Record name | m-Cyano-N-phenylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10876652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dioxopyrrolidin-1-yl)benzonitrile |
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